2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
CAS No.:
Cat. No.: VC14966737
Molecular Formula: C23H16Cl2FN3O2
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16Cl2FN3O2 |
|---|---|
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
| Standard InChI | InChI=1S/C23H16Cl2FN3O2/c24-14-6-4-13(5-7-14)17-11-28-23(27)29-22(17)16-9-8-15(10-21(16)30)31-12-18-19(25)2-1-3-20(18)26/h1-11,30H,12H2,(H2,27,28,29) |
| Standard InChI Key | BNJGCPRQADMLBC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)F |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 380.21 g/mol
IUPAC Name
The systematic IUPAC name of the compound is:
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-{[(2-chloro-6-fluorophenyl)methyl]oxy}phenol.
General Synthetic Approach
The synthesis of this compound likely involves:
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Formation of the pyrimidine ring through condensation reactions involving appropriate precursors like substituted amines and diketones.
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Introduction of the phenol group via selective hydroxylation.
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Attachment of the benzyl ether through nucleophilic substitution, using a fluorochloro-benzyl halide as the starting material.
Challenges
The synthesis requires precise control over reaction conditions to ensure regioselectivity, particularly in introducing the chloro and fluoro substituents.
Potential Biological Activity
Compounds with similar structures are known to exhibit:
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Anticancer activity: Pyrimidine derivatives often target enzymes like kinases involved in cell proliferation.
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Anti-inflammatory properties: Phenolic groups contribute to free radical scavenging.
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Antimicrobial effects: The presence of halogens (chlorine and fluorine) enhances lipophilicity and membrane permeability.
Spectroscopic Analysis
To confirm its structure, the following techniques are employed:
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NMR Spectroscopy: Proton () and Carbon () NMR provide insights into the electronic environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl () and amino () groups.
Computational Studies
Molecular docking simulations can predict interactions with biological targets, aiding in understanding its mechanism of action.
Comparative Analysis with Related Compounds
| Property | This Compound | Related Pyrimidine Derivatives |
|---|---|---|
| Molecular Weight | ~380 g/mol | Typically ranges from 250–400 g/mol |
| Biological Target Affinity | Predicted high for kinase enzymes | High for enzymes like thymidylate synthase |
| Solubility | Moderate due to polar hydroxyl and amino groups | Varies based on substituents |
| Halogen Substitution Effect | Enhances lipophilicity and biological activity | Commonly used for improving pharmacokinetics |
Research Outlook
This compound holds promise for further investigation in:
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Pharmacological Profiling: Testing against cancer cell lines or inflammatory models.
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Structure-Activity Relationship (SAR) Studies: Exploring modifications to optimize efficacy.
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Toxicological Assessment: Ensuring safety for therapeutic use.
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